molecular formula C12H12N2O5S B11840181 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11840181
M. Wt: 296.30 g/mol
InChI Key: GIEVUYHEWJNZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with a dimethylsulfamoyl group, a hydroxy group, and a carboxylic acid group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The choice of solvents, reagents, and catalysts is crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of the carboxylic acid group produces an alcohol .

Scientific Research Applications

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and the quinoline core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

6-(dimethylsulfamoyl)-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H12N2O5S/c1-14(2)20(18,19)7-3-4-10-8(5-7)11(15)9(6-13-10)12(16)17/h3-6H,1-2H3,(H,13,15)(H,16,17)

InChI Key

GIEVUYHEWJNZMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.